molecular formula C24H16O4 B3050177 Diphenyl 2,6-naphthalenedicarboxylate CAS No. 2412-00-2

Diphenyl 2,6-naphthalenedicarboxylate

Cat. No.: B3050177
CAS No.: 2412-00-2
M. Wt: 368.4 g/mol
InChI Key: DOFDKNLHJKJCMO-UHFFFAOYSA-N
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Description

Diphenyl 2,6-naphthalenedicarboxylate is an aromatic diester derived from 2,6-naphthalenedicarboxylic acid (NDA), where the carboxylic acid groups are esterified with phenyl groups. The naphthalene core and dicarboxylate functionality enable applications in polymers, catalysis, sensors, and energy storage, with performance often dictated by steric effects, conjugation, and coordination chemistry .

Properties

CAS No.

2412-00-2

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

diphenyl naphthalene-2,6-dicarboxylate

InChI

InChI=1S/C24H16O4/c25-23(27-21-7-3-1-4-8-21)19-13-11-18-16-20(14-12-17(18)15-19)24(26)28-22-9-5-2-6-10-22/h1-16H

InChI Key

DOFDKNLHJKJCMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues in MOFs

2,6-Naphthalenedicarboxylate (NDC) is widely used as a linker in MOFs. Key comparisons with other dicarboxylates include:

Linker MOF Example Key Properties Reference
2,6-NDC MIL-88C, DUT-8(M) High porosity, structural flexibility, and catalytic activity (e.g., 90.7% selectivity for cis-polyisoprene in Nd-NDC MOFs) .
Terephthalate (TPA) MIL-88A, MIL-88B Smaller aromatic core; lower catalytic activity in polymerization compared to Nd-NDC MOFs .
4,4′-Biphenyldicarboxylate (BPDC) MIL-88D, Li-PBDC Extended conjugation enhances electronic conductivity in lithium salts; superior gas adsorption due to larger pore size .
  • Catalytic Performance : Nd(2,6-NDC)(form) MOFs outperform TPA-based MIL-103(Nd) in isoprene polymerization due to optimized porosity and ligand-metal interactions .
  • Gas Adsorption : DUT-8(Ni) (NDC-based) exhibits gate-opening behavior for CO₂, while BPDC-based MOFs show higher methane storage capacity .

Photochromic and Sensing Properties

NDC derivatives exhibit tunable optoelectronic behavior:

Compound Application Key Findings Reference
Dimethyl 2,6-NDC Photochromic crystals Minimal photoluminescence (PL) shift (dark purple to violet) vs. DMTPA’s green-to-red transition .
Zn-NDC MOFs Nitro-analyte sensors Significant PL quenching (90% efficiency) for RDX detection, surpassing BPDC-based MOFs .
Li-NDC Conductive thin films Electronic conductivity in lithiated state rivals Li-BPDC, enabling organic transistors .
  • Mechanistic Insight : The rigid naphthalene core in NDC limits molecular rearrangement under UV exposure, reducing photochromic responsiveness compared to flexible TPA derivatives .

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